N-cyclopropyl-2-[4-(4-ethoxy-3-fluorobenzenesulfonamido)phenyl]acetamide
Description
N-cyclopropyl-2-[4-(4-ethoxy-3-fluorobenzenesulfonamido)phenyl]acetamide is a structurally complex small molecule characterized by a central acetamide scaffold functionalized with a cyclopropyl group at the nitrogen atom and a 4-(4-ethoxy-3-fluorobenzenesulfonamido)phenyl substituent. The compound’s design integrates key pharmacophoric features:
- Cyclopropyl group: Enhances metabolic stability and modulates lipophilicity.
- Ethoxy and fluorine substituents: Electron-withdrawing groups that influence electronic distribution, solubility, and bioavailability.
Properties
IUPAC Name |
N-cyclopropyl-2-[4-[(4-ethoxy-3-fluorophenyl)sulfonylamino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O4S/c1-2-26-18-10-9-16(12-17(18)20)27(24,25)22-15-5-3-13(4-6-15)11-19(23)21-14-7-8-14/h3-6,9-10,12,14,22H,2,7-8,11H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJCDURZEXMWES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-2-[4-(4-ethoxy-3-fluorobenzenesulfonamido)phenyl]acetamide typically involves multiple steps, starting with the preparation of the core benzenesulfonamide structure. This can be achieved through the reaction of 4-ethoxy-3-fluorobenzenesulfonyl chloride with an appropriate amine under controlled conditions.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Advanced purification techniques, such as column chromatography and recrystallization, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as sodium azide (NaN3) or potassium iodide (KI).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted benzene derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: N-cyclopropyl-2-[4-(4-ethoxy-3-fluorobenzenesulfonamido)phenyl]acetamide has shown promise in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with specific biological targets makes it a valuable tool in drug discovery.
Medicine: The compound has potential medicinal applications, including the development of new therapeutic agents. Its interaction with biological targets can lead to the creation of drugs for treating various diseases, such as cancer and inflammatory disorders.
Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in polymer chemistry and material science.
Mechanism of Action
The mechanism by which N-cyclopropyl-2-[4-(4-ethoxy-3-fluorobenzenesulfonamido)phenyl]acetamide exerts its effects involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Molecular Weight : The target compound’s estimated molecular weight (~450 g/mol) exceeds that of analogs in and , likely due to its bulky ethoxy-fluorobenzenesulfonamido group.
- Substituent Effects: Cyclopropyl vs. Cyclohexyl: The cyclopropyl group in the target compound may improve metabolic stability compared to the cyclohexyl group in , which is bulkier and more lipophilic.
Key Observations :
- The target compound’s synthesis likely requires a multi-step approach, given the complexity of its sulfonamido group. The high yield (81%) of suggests that similar acetamide derivatives can be efficiently synthesized via multicomponent reactions.
Biological Activity
N-cyclopropyl-2-[4-(4-ethoxy-3-fluorobenzenesulfonamido)phenyl]acetamide, also known by its CAS number 1060226-27-8, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C17H20FNO4S |
| Molecular Weight | 392.4 g/mol |
| CAS Number | 1060226-27-8 |
Synthesis
The synthesis of this compound involves several steps, typically starting from commercially available precursors. The key synthetic route includes the formation of the sulfonamide linkage, which is critical for its biological activity.
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, a related compound was evaluated in various cancer cell lines and demonstrated inhibition of cell proliferation through apoptosis induction. The mechanism often involves the modulation of apoptotic pathways and cell cycle arrest.
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Mechanism of Action :
- Induction of apoptosis via intrinsic pathways.
- Inhibition of specific kinases involved in cell survival.
- Interaction with DNA/RNA, leading to disruption of cellular function.
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Case Study :
- A study involving a related compound showed that at concentrations ranging from 1 to 10 µM, there was a marked decrease in viability in breast cancer cell lines (MCF-7) after 48 hours of treatment.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria.
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Testing Methodology :
- The disc diffusion method was employed to assess antimicrobial efficacy.
- Minimum inhibitory concentration (MIC) values were determined for various bacterial strains.
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Findings :
- The compound showed promising results with MIC values ranging from 16 to 64 µg/mL against Staphylococcus aureus and Escherichia coli.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the phenyl ring and modifications to the cyclopropyl group can significantly influence potency and selectivity.
| Modification | Effect on Activity |
|---|---|
| Ethoxy group presence | Enhanced solubility |
| Fluoro substitution | Increased potency against cancer cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
